(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

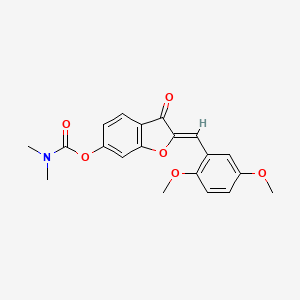

(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a benzofuran derivative characterized by a Z-configured benzylidene moiety at the 2-position, a ketone group at the 3-position, and a dimethylcarbamate ester at the 6-position of the benzofuran core. This compound is structurally related to pesticidal carbamates, such as carbofuran (), but differs in its substituted benzylidene group, which may modulate selectivity and potency .

Properties

IUPAC Name |

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)20(23)26-14-5-7-15-17(11-14)27-18(19(15)22)10-12-9-13(24-3)6-8-16(12)25-4/h5-11H,1-4H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNUEBVMFZTBKC-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with potential biological activities. Its unique structure, featuring a benzofuran core and a dimethylcarbamate group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is [(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate. Its molecular formula is C22H23NO6, and it has a molecular weight of 397.43 g/mol. The structure includes functional groups that may influence its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by forming hydrogen bonds with amino acid residues in the active site.

- Receptor Binding : Its structural features allow it to bind to various receptors, potentially modulating signaling pathways.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential protective effects against oxidative stress.

Biological Activity Studies

Research has shown that compounds similar to this compound exhibit various biological activities. Below are notable findings from recent studies:

Case Studies

- Antitumor Effects : A study published in Bioorganic & Medicinal Chemistry highlighted the antitumor properties of related benzofuran derivatives. These compounds were tested against various cancer cell lines and showed promising results in reducing cell viability through apoptosis induction.

- Antiparasitic Activity : Research indicated that similar compounds possess antiparasitic effects. In vitro studies revealed that they could inhibit the growth of protozoan parasites, suggesting potential for therapeutic applications in treating parasitic infections.

- Enzyme Inhibition : A case study demonstrated that the compound could effectively inhibit enzymes such as acetylcholinesterase, which is critical in neurodegenerative diseases like Alzheimer's. This suggests a possible role in neuroprotective therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

(a) (Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Methanesulfonate ()

- Structural Differences : Replaces the dimethylcarbamate with a methanesulfonate group.

- Methanesulfonate esters are often used as leaving groups in prodrugs, suggesting divergent applications compared to carbamates, which are stable in biological systems .

(b) (2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,6-Dimethoxybenzoate ()

- Structural Differences : Features a furylmethylene group instead of 2,5-dimethoxybenzylidene and a dimethoxybenzoate ester.

- Implications: The furan ring introduces π-conjugation, while the 2,6-dimethoxybenzoate may enhance lipophilicity.

(c) [(2Z)-3-Oxo-2-[(3,4,5-Trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-Dimethoxybenzoate ()

- Structural Differences : Substitutes 2,5-dimethoxy with 3,4,5-trimethoxybenzylidene and adds a 2,6-dimethoxybenzoate.

- The benzoate ester may confer stability against enzymatic degradation compared to carbamates .

Carbamate-Containing Analogs

(a) Carbofuran (2,3-Dihydro-2,2-dimethyl-7-benzofuranyl Methylcarbamate) ()

- Structural Differences : Lacks the benzylidene group and features a simpler methylcarbamate.

- Implications: Carbofuran is a well-known acetylcholinesterase inhibitor used as a pesticide. The absence of the benzylidene moiety in carbofuran reduces π-conjugation, likely diminishing photostability compared to the target compound .

(b) Thiazol-5-ylmethyl Carbamates ()

- Structural Differences : Replaces benzofuran with thiazolo-pyrimidine cores but retains carbamate groups.

- Implications : Thiazole rings enhance hydrogen bonding and metabolic stability. These compounds are designed for therapeutic applications (e.g., antiviral or anticancer), contrasting with the pesticidal focus of benzofuran carbamates .

Physicochemical and Spectral Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.